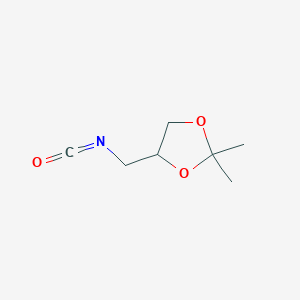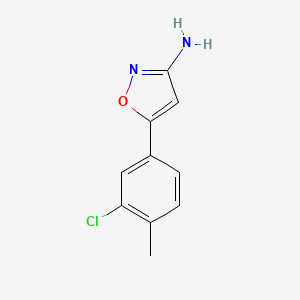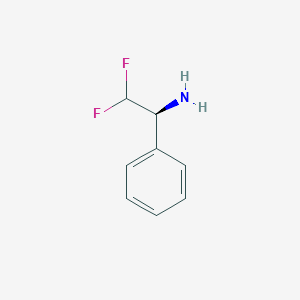
(S)-2,2-Difluoro-1-phenylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2-difluoro-1-phenylethan-1-amine is an organic compound characterized by the presence of a phenyl group attached to a difluoromethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-difluoro-1-phenylethan-1-amine typically involves the introduction of fluorine atoms into a phenylethylamine framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of (1S)-2,2-difluoro-1-phenylethan-1-amine may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of exposure to hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2-difluoro-1-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
(1S)-2,2-difluoro-1-phenylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (1S)-2,2-difluoro-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,2-difluoro-1-phenylethan-1-amine: Lacks the stereochemistry of the (1S) isomer.
1-phenylethan-1-amine: Does not contain fluorine atoms.
2,2-difluoroethan-1-amine: Lacks the phenyl group.
Uniqueness
(1S)-2,2-difluoro-1-phenylethan-1-amine is unique due to its specific stereochemistry and the presence of both fluorine atoms and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9F2N |
|---|---|
Peso molecular |
157.16 g/mol |
Nombre IUPAC |
(1S)-2,2-difluoro-1-phenylethanamine |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2/t7-/m0/s1 |
Clave InChI |
DYKGDAUEEKXLNO-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](C(F)F)N |
SMILES canónico |
C1=CC=C(C=C1)C(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


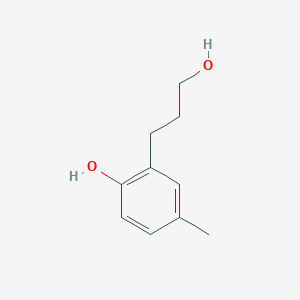
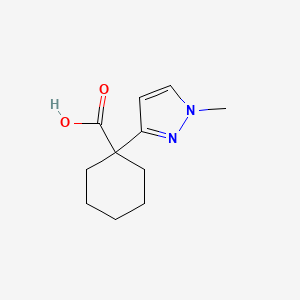
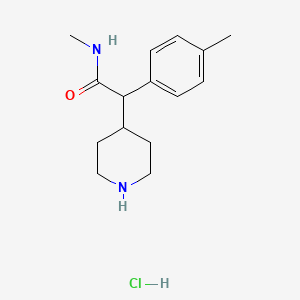
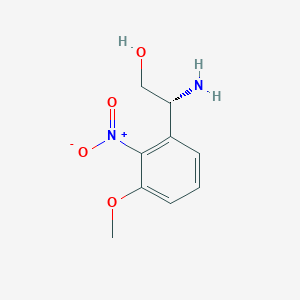
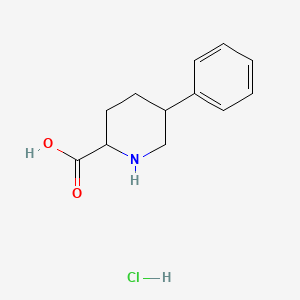
![7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B13586447.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
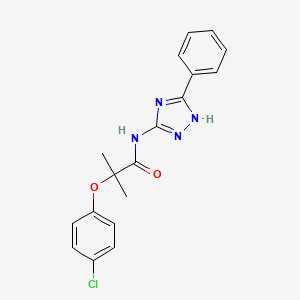
![(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13586462.png)
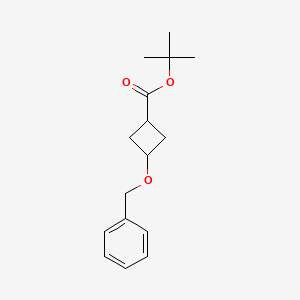
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)
